![molecular formula C7H4ClN3O B1461497 2-Chloro-5-(1,2,4-oxadiazol-3-yl)pyridine CAS No. 1094366-39-8](/img/structure/B1461497.png)
2-Chloro-5-(1,2,4-oxadiazol-3-yl)pyridine
Overview
Description
The compound “2-Chloro-5-(1,2,4-oxadiazol-3-yl)pyridine” is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives has been achieved through various synthetic approaches. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows the production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-oxadiazole derivatives have been studied. These compounds have been found to exhibit various biological activities, including anti-bacterial, anti-viral, anti-leishmanial activities . The reaction scope includes aryl, hetaryl, and cycloalkyl amidoxime and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide N atom .Scientific Research Applications
Agricultural Biological Activities
1,2,4-Oxadiazole derivatives, such as “2-Chloro-5-(1,2,4-oxadiazol-3-yl)pyridine”, exhibit a broad spectrum of agricultural biological activities . They have been used in the discovery of novel molecules with excellent agricultural activities . These compounds have shown moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani .
Antibacterial Effects
These compounds have shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), with EC 50 values superior to bismerthiazol (BMT) and thiodiazole copper (TDC) . They also exhibited excellent antibacterial ability against Xanthomonas oryzae pv. oryzicola (Xoc) .
Anti-Infective Agents
1,2,4-Oxadiazole derivatives have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities . They have potential for SAR, activity potential, promising target for mode of action .
Anti-Cancer Activity
1,2,4-Oxadiazole derivatives have exhibited significant anti-cancer activity when evaluated against human cancer cell lines . They have been used in the synthesis of new oxadiazole analogues and studied for their antiproliferative effect against nearly five dozen cancer cell lines .
Anti-Inflammatory and Analgesic Properties
These compounds have shown anti-inflammatory and analgesic properties . They have been used in the treatment of various inflammatory conditions .
Anti-Diabetic and Immunosuppressive Properties
1,2,4-Oxadiazole derivatives have shown anti-diabetic and immunosuppressive properties . They have been used in the treatment of diabetes and in the regulation of the immune response .
Anticonvulsant and Antidepressant Properties
These compounds have shown anticonvulsant and antidepressant properties . They have been used in the treatment of various neurological and mental health conditions .
Antiangiogenic and Anti-Alzheimer Properties
1,2,4-Oxadiazole derivatives have shown antiangiogenic and anti-Alzheimer properties . They have been used in the treatment of conditions related to abnormal growth of blood vessels and Alzheimer’s disease .
Future Directions
The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds have been utilized for the development of energetic materials, fluorescent dyes, OLEDs, sensors, as well as insecticides . Therefore, this type of compound can be further studied .
properties
IUPAC Name |
3-(6-chloropyridin-3-yl)-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O/c8-6-2-1-5(3-9-6)7-10-4-12-11-7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMQVXTINJOFLTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C2=NOC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(1,2,4-oxadiazol-3-yl)pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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